3-Methyl-1-butanethiol

Flavor Chemistry Sensory Science Odorant Potency

Select this specific C5 thiol for applications where sensory potency and regulatory confidence are non-negotiable. With a verified FEMA GRAS (3858) and JECFA (513) status, its 0.00000077 ppm odor threshold—over 3,800 times more potent than dimethyl sulfide—delivers an authentic, powerful onion/garlic profile at parts-per-trillion inclusion rates. This performance is not generic to the thiol class; only this compound provides the precise, quantifiable olfactory impact needed for cost-efficient flavoring, neuroethology research, and specialized synthesis. Procure ≥97% pure liquid for immediate R&D and pilot-scale use.

Molecular Formula C5H12S
Molecular Weight 104.22 g/mol
CAS No. 541-31-1
Cat. No. B042731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-butanethiol
CAS541-31-1
Synonyms2-Methyl-4-butanethiol;  3-Methylbutanethiol;  3-Methylbutyl Mercaptan;  Isoamyl Mercaptan;  Isoamyl Sulfhydrate;  Isopentanethiol;  Isopentyl Mercaptan;  Isopentylthiol;  iso-Amyl Mercaptan
Molecular FormulaC5H12S
Molecular Weight104.22 g/mol
Structural Identifiers
SMILESCC(C)CCS
InChIInChI=1S/C5H12S/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3
InChIKeyGIJGXNFNUUFEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in oil and alcohol

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-butanethiol (CAS 541-31-1): Procurement Guide for High-Potency Organosulfur Flavor and Fragrance Compound


3-Methyl-1-butanethiol (CAS 541-31-1), also known as isoamyl mercaptan, is a volatile organosulfur compound classified as a primary thiol (C5H12S) [1]. It is characterized by a potent sulfurous odor often described as onion, garlic, or glue [1], and is recognized for its extremely low odor detection threshold [2]. This compound is a colorless to pale yellow liquid with a molecular weight of 104.21 g/mol [3]. Its primary industrial and research applications center on its sensory potency as a flavoring agent and odorant, as well as its utility as a chemical intermediate in organic synthesis [2].

Why 3-Methyl-1-butanethiol (CAS 541-31-1) Cannot Be Interchanged with Generic Thiols


The sensory impact and regulatory acceptance of 3-methyl-1-butanethiol are not representative of the broader thiol class. While many aliphatic thiols possess strong odors, the quantitative potency, as measured by odor detection threshold, can vary by orders of magnitude . For instance, the threshold for 3-methyl-1-butanethiol is 0.00000077 ppm, which is over 3,800 times lower (more potent) than that of dimethyl sulfide (0.003 ppm) and significantly more potent than other common thiols like 1-butanethiol (0.0000028 ppm) . Furthermore, regulatory clearances for food use, such as FEMA GRAS status, are compound-specific. 3-Methyl-1-butanethiol possesses FEMA number 3858 and JECFA number 513 [1], a designation not automatically extended to other structurally similar thiols. These quantitative sensory and regulatory differences render generic substitution scientifically unsound for applications where precise odor intensity, character, or food-grade compliance is required. The evidence below provides a direct, data-driven justification for this compound's unique selection criteria.

Quantitative Evidence Guide for Selecting 3-Methyl-1-butanethiol (CAS 541-31-1) Over Alternatives


Odor Threshold Superiority: 3-Methyl-1-butanethiol vs. Common Thiol and Sulfide Odorants

3-Methyl-1-butanethiol exhibits an exceptionally low odor detection threshold of 0.00000077 ppm in air . This is orders of magnitude more potent than other common volatile sulfur compounds. Specifically, it is approximately 3,896 times more potent (lower threshold) than dimethyl sulfide (0.003 ppm) , 3.6 times more potent than 1-butanethiol (0.0000028 ppm) , and 8.8 times more potent than 2-methyl-1-propanethiol (0.0000068 ppm) . This extreme sensitivity dictates that trace-level purity and handling are critical parameters for achieving reproducible sensory effects.

Flavor Chemistry Sensory Science Odorant Potency

Regulatory Clearance for Food Use: FEMA GRAS and JECFA Approval Status

3-Methyl-1-butanethiol is officially recognized as a flavoring agent, holding FEMA number 3858 and JECFA number 513 [1]. This dual designation confirms its status as Generally Recognized As Safe (GRAS) for intended food uses, as published in FEMA GRAS Publication No. 18 [1]. In contrast, while some simple aliphatic thiols like 1-butanethiol are also FEMA GRAS, others such as 2-methyl-1-propanethiol may have different or more limited regulatory clearances. For procurement in the flavor industry, this compound-specific approval provides a clear, auditable path to compliance that cannot be assumed for all thiols.

Food Additive Regulation Flavor Ingredient GRAS

Behavioral Aversion in Predator Odor Research: Unique Activity Among Six Odorants

In a controlled two-compartment behavioral study with predator-naïve CD-1 mice, 3-methyl-1-butanethiol was the only one of six predator-associated odorants to elicit a significant aversive behavioral response [1]. When presented at a concentration 100 times above its olfactory detection threshold, the compound induced significant avoidance. The other five odorants tested did not produce a statistically significant effect [1]. This specific and quantifiable bioactivity distinguishes 3-methyl-1-butanethiol from a panel of other semiochemicals, including components from fox, ferret, and wolf odors.

Chemical Ecology Behavioral Neuroscience Semiochemicals

Purity and Physical Property Benchmarking for Synthetic Applications

For synthetic chemistry applications, 3-methyl-1-butanethiol is routinely available at a purity of ≥97% [1]. Its physical properties, including a boiling point of 117-118 °C and a density of 0.835 g/mL at 25 °C [1], are well-defined and consistent across suppliers. These values differ from those of other thiols, such as 1-butanethiol (boiling point ~99°C) , which can influence reaction conditions and purification strategies. The commercial availability of a high-purity, well-characterized standard (including NMR and MS reference spectra) [2] reduces experimental variability compared to synthesizing or procuring a less-defined alternative.

Organic Synthesis Chemical Intermediate Purity Specification

Recommended Applications for 3-Methyl-1-butanethiol (CAS 541-31-1) Based on Quantitative Evidence


Trace-Level Odorant for Natural Gas Leak Detection and Olfactory Research

Given its exceptionally low odor detection threshold of 0.00000077 ppm, which is over 3,800 times more potent than dimethyl sulfide , 3-methyl-1-butanethiol is ideally suited for applications where a strong, unambiguous warning odor is required at minimal concentrations. This includes use as an odorant in natural gas to signal leaks, as well as in fundamental research on olfactory receptor activation and sensory perception.

GRAS-Approved Flavor Ingredient for Savory Food Formulations

With its established FEMA GRAS (3858) and JECFA (513) status [1], this compound is a compliant choice for creating authentic savory flavor profiles in processed foods, snacks, and condiments. Its characteristic onion/garlic/glue note, detectable at parts-per-trillion, allows flavorists to achieve a powerful top note and sulfurous impact with minute inclusion rates, offering both cost efficiency and regulatory confidence.

Behavioral Research Tool for Predator Odor and Chemical Ecology Studies

The demonstrated unique ability of 3-methyl-1-butanethiol to elicit significant aversion in mice, unlike five other predator odorants tested under identical conditions [2], positions this compound as a valuable tool for neuroethology and chemical ecology. Researchers can use it as a discrete, potent, and quantifiable stimulus to probe the neural circuits underlying innate fear and predator detection, or as a benchmark in the development of wildlife repellents.

Synthetic Intermediate for Sulfur-Containing Pharmaceuticals and Agrochemicals

The consistent commercial availability of ≥97% pure 3-methyl-1-butanethiol, with a well-defined boiling point (117-118°C) and density (0.835 g/mL) [3], makes it a reliable C5 thiol building block for organic synthesis. It is used in the preparation of novel sulfur-containing compounds, including pharmaceutical candidates [4] and agrochemicals, where its specific branched alkyl chain and thiol functionality are required to achieve target molecular architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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